Chemical properties of Ethyl (3,4-difluorophenyl)aminoacetate
Chemical properties of Ethyl (3,4-difluorophenyl)aminoacetate
An In-Depth Technical Guide to the Chemical Properties of Ethyl α-Amino-(3,4-difluorophenyl)acetate
Executive Summary: This guide provides a comprehensive technical overview of Ethyl α-amino-(3,4-difluorophenyl)acetate, a fluorinated amino acid ester of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutics.[1][2] This document, intended for researchers and drug development professionals, elucidates the compound's core chemical properties, spectroscopic signature, reactivity profile, and analytical methodologies, grounding all claims in authoritative data.
In contemporary drug discovery, the use of fluorinated analogues of natural molecules is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can modulate a molecule's pKa, conformation, membrane permeability, and resistance to metabolic degradation.[1] Amino acids, as fundamental chiral building blocks of life, are found in over 40% of new small-molecule drugs.[2] The convergence of these two fields has given rise to a class of "tailor-made" fluorinated amino acids that serve as critical scaffolds and intermediates.[1][2]
Ethyl α-amino-(3,4-difluorophenyl)acetate (more systematically named Ethyl 2-amino-2-(3,4-difluorophenyl)acetate) is a prime example of such a scaffold. Its structure combines a versatile α-amino ester functionality with a 3,4-difluorophenyl moiety, a substitution pattern frequently employed to enhance biological activity and fine-tune drug-receptor interactions.[3] This guide offers a detailed exploration of its chemical and physical characteristics to support its application in synthetic and medicinal chemistry programs.
Molecular Identity and Physicochemical Profile
Clarity in molecular identification is paramount for reproducible research. The subject of this guide is unequivocally identified by the following descriptors.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
|---|---|---|
| Systematic (IUPAC) Name | ethyl 2-amino-2-(3,4-difluorophenyl)acetate | [4] |
| CAS Number | 1218509-92-2 | [4][5] |
| Molecular Formula | C₁₀H₁₁F₂NO₂ | [4] |
| Molecular Weight | 215.20 g/mol | [4][6] |
| Canonical SMILES | CCOC(=O)C(N)C1=CC=C(F)C(F)=C1 | [4] |
| InChI Key | UTEJODGDNPSEIJ-UHFFFAOYSA-N |[4] |
The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The introduction of two fluorine atoms significantly impacts these parameters compared to its non-fluorinated analogues.
Table 2: Key Physicochemical Properties
| Property | Value | Method | Rationale and Significance |
|---|---|---|---|
| Purity | Typically ≥98% | Commercial Supplier Data | High purity is essential for avoiding side reactions in synthesis and for accurate biological screening.[4] |
| LogP | 1.58 | Computed | This value indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a crucial parameter for oral bioavailability.[4] |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | Computed | TPSA is a predictor of drug transport properties. A value below 140 Ų is generally associated with good cell permeability.[6] |
| Hydrogen Bond Acceptors | 3 | Computed | The ester and amine groups can accept hydrogen bonds, influencing solubility and receptor binding.[6] |
| Hydrogen Bond Donors | 1 | Computed | The primary amine acts as a hydrogen bond donor, a key interaction in many biological recognition events.[6] |
| Rotatable Bonds | 3 | Computed | The number of rotatable bonds affects conformational flexibility and entropy during receptor binding.[6] |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features for Ethyl α-amino-(3,4-difluorophenyl)acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.
-
¹H NMR: The proton spectrum is expected to show distinct signals for the ethyl group (a quartet around 4.0-4.3 ppm for the -OCH₂- and a triplet around 1.0-1.3 ppm for the -CH₃). The methine proton (-CH(N)-) would appear as a singlet or a broadened singlet, integrating to one proton. The aromatic protons on the difluorophenyl ring will present as complex multiplets in the 7.1-7.4 ppm region due to H-H and H-F coupling. The amine (-NH₂) protons may appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.[7]
-
¹³C NMR: The carbon spectrum will show a signal for the ester carbonyl carbon around 170-175 ppm. The aliphatic carbons of the ethyl group and the α-carbon will be visible in the upfield region. The aromatic carbons will appear in the 115-150 ppm range, with their chemical shifts and signal splitting influenced by the strong coupling to the attached fluorine atoms (¹J_CF, ²J_CF, etc.).
-
¹⁹F NMR: The fluorine NMR spectrum provides direct evidence of the fluorination pattern. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, each appearing as a multiplet due to F-F and F-H coupling.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under typical Electron Impact (EI) or Electrospray Ionization (ESI) conditions, the spectrum should prominently feature the molecular ion [M]⁺ or protonated molecular ion [M+H]⁺ at m/z 215.2 and 216.2, respectively, confirming the molecular formula C₁₀H₁₁F₂NO₂.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups. The spectrum should display characteristic absorption bands:
-
N-H Stretch: A medium to strong band (or a doublet for the primary amine) in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp band around 1730-1750 cm⁻¹.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.
-
Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.
Chemical Reactivity, Stability, and Synthesis
The synthetic utility of Ethyl α-amino-(3,4-difluorophenyl)acetate is derived from the predictable reactivity of its constituent functional groups.
Caption: Key reactive sites and potential synthetic transformations.
Reactivity Profile
-
Amino Group Reactivity: The primary amine is a potent nucleophile and a weak base. It readily undergoes standard transformations such as:
-
Acylation/Amide Bond Formation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDCI/DMAP) to form amides. This is the most common and critical reaction for its use in peptide synthesis and drug development.[8]
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to form secondary amines.
-
-
Ester Group Reactivity: The ethyl ester is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and high-yielding. Fluorination of the ester's alcohol portion is known to dramatically increase the rate of hydrolysis, but in this case, fluorination is on the separate phenyl ring, so standard ester reactivity is expected.[9]
-
Amidation: Direct reaction with amines at elevated temperatures or via aminolysis to form amides.
-
Reduction: Can be reduced to the corresponding amino alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
Aromatic Ring Reactivity: The 3,4-difluoro substitution pattern deactivates the aromatic ring towards electrophilic aromatic substitution due to the strong electron-withdrawing inductive effect of fluorine. Any substitution reactions would be challenging and require harsh conditions.
Synthesis Pathway
While multiple specific synthetic routes may exist, a common and logical approach involves the Strecker synthesis or related methodologies starting from 3,4-difluorobenzaldehyde.
Caption: A plausible synthetic route to the target compound.
This multi-step process requires careful control of reaction conditions and purification at each stage to ensure the final product's high purity.
Stability and Storage
The compound is expected to be reasonably stable under standard laboratory conditions. However, long-term storage should be in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent slow degradation.[10] Key considerations include:
-
Hydrolytic Stability: As an ester, it will slowly hydrolyze in the presence of water, a process accelerated by acid or base.
-
Oxidative Stability: The amine group can be susceptible to air oxidation over time, potentially leading to discoloration.
Analytical and Preparative Methodologies
For both quality control and synthetic applications, robust analytical methods are required.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity and for preparative separation.
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5-10%), and ramp up to a high percentage (e.g., 95%) over 10-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 265 nm).
-
Injection Volume: 5-10 µL of a ~1 mg/mL solution in a suitable solvent (e.g., 50:50 water:acetonitrile).
This method separates the target compound from non-polar and polar impurities. For quantification, a calibration curve should be generated using a certified reference standard.[11]
Sample Preparation and Extraction
For analysis from complex matrices (e.g., reaction mixtures or biological samples), a sample preparation step is necessary.
-
Liquid-Liquid Extraction: If the sample is aqueous, the pH can be adjusted to >9 to deprotonate the amine, and the compound can be extracted into an organic solvent like ethyl acetate or dichloromethane.[12]
-
Solid-Phase Extraction (SPE): For cleaner samples, SPE cartridges (e.g., C18 for reverse-phase or ion-exchange) can be used to isolate and concentrate the analyte.[11]
Caption: Standard workflow for analytical confirmation.
Conclusion
Ethyl α-amino-(3,4-difluorophenyl)acetate is a synthetically versatile and medicinally relevant molecule. Its chemical properties are defined by the interplay between its nucleophilic primary amine, electrophilic ester, and electronically modified aromatic ring. The presence of the 3,4-difluoro substitution provides a handle for chemists to modulate lipophilicity and metabolic stability, making it an attractive intermediate for the construction of more complex drug candidates. A thorough understanding of its reactivity, stability, and analytical profile, as detailed in this guide, is essential for its effective application in research and development.
References
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Kurczab, R., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]
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Eurofins. (n.d.). Analytical Method Summaries. Retrieved from Eurofins website. [Link]
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O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
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Guda, L., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1004. [Link]
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Polder, S., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Beilstein Journal of Organic Chemistry, 13, 2456-2465. [Link]
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Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]
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Tzani, A., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2022(2), M1415. [Link]
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